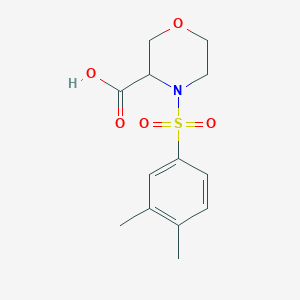
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as DSC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular weight of 329.42 g/mol and a melting point of 186-189°C.
Applications De Recherche Scientifique
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA synthesis and repair, cell cycle progression, and protein synthesis. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of using 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid, including the development of new anticancer drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields such as antifungal and antibacterial agents, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid and its potential toxicity, which will be important for the development of safe and effective drugs based on this compound.
Conclusion:
In conclusion, 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, antifungal and antibacterial properties, and anti-inflammatory effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential toxicity, but the future looks bright for this exciting compound.
Méthodes De Synthèse
The synthesis of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 3,4-dimethylphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid. The yield of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is typically around 70-80%, and the purity can be improved using recrystallization techniques.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-3-4-11(7-10(9)2)20(17,18)14-5-6-19-8-12(14)13(15)16/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYTJKRKCFQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
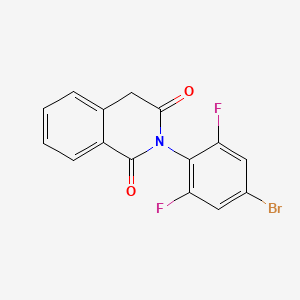
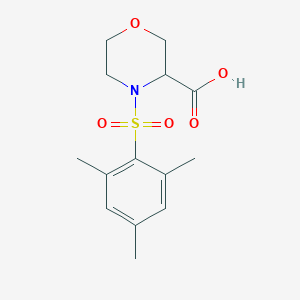
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
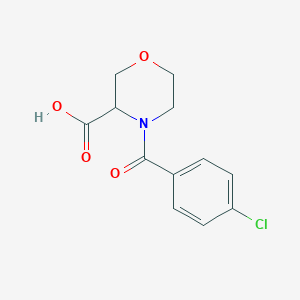
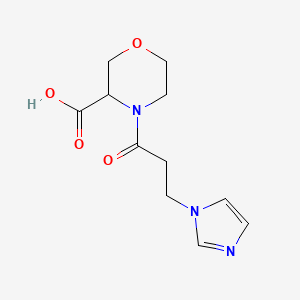
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)